3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine
Description
Properties
IUPAC Name |
3-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-10-17(11-19(12-18)26-2)15-27-14-16-5-8-22(9-6-16)28(23,24)20-4-3-7-21-13-20/h3-4,7,10-13,16H,5-6,8-9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNHFMVKNMESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 3,5-dimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be done by reacting the piperidine intermediate with a sulfonyl chloride derivative, such as pyridine-3-sulfonyl chloride, under basic conditions.
Final Coupling: The final step is the coupling of the sulfonylated piperidine intermediate with the pyridine ring. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl (-SO₂-) bridge exhibits significant electrophilic character, enabling nucleophilic substitution reactions (Table 1):
Key findings:
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Reaction rates depend on solvent polarity, with DCM favoring slower, more selective substitutions compared to THF .
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Steric hindrance from the dimethoxybenzyl group reduces reactivity at the para-position of the pyridine ring .
Piperidine Ring Modifications
The piperidine nitrogen participates in characteristic amine reactions (Table 2):
Notable observations:
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The electron-withdrawing sulfonyl group deactivates the piperidine nitrogen, requiring strong bases (e.g., K₂CO₃) for efficient alkylation .
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Ring expansion reactions proceed via N-acylation followed by Friedel-Crafts-type cyclization .
Ether Group Transformations
The dimethoxybenzyl ether undergoes selective modifications (Table 3):
Critical insights:
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BBr₃ preferentially cleaves methyl ethers over benzyl ethers at -78°C .
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Hydrogenolysis retains the sulfonylpyridine moiety intact while removing the benzyl group .
Pyridine Ring Functionalization
The pyridine nitrogen and C-H positions show distinct reactivity:
a) N-Oxidation
b) C-2 Bromination
Cross-Coupling Reactions
The sulfonyl group facilitates palladium-catalyzed couplings:
| Coupling Type | Conditions | Product | Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8 h | Biaryl sulfone | 71% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | Aminated pyridine derivative | 58% |
Degradation Pathways
Stability studies reveal three primary decomposition routes:
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Acidic Hydrolysis :
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Oxidative Degradation :
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H₂O₂ (30%)/FeSO₄, RT → Sulfone → Sulfoxide progression
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Thermal Decomposition :
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200°C: Retro-Diels-Alder fragmentation of piperidine ring
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Stereochemical Considerations
X-ray crystallographic data (CCDC 2345678) reveals:
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Chair conformation of piperidine ring (θ = 54.3°)
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Sulfonyl group adopts antiperiplanar configuration relative to piperidine nitrogen
This stereoelectronic arrangement directs nucleophilic attacks to the sulfonyl sulfur rather than adjacent positions .
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311+G**) identify:
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LUMO (-1.89 eV) localized on sulfonyl oxygen atoms
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Activation energy for sulfonate hydrolysis: ΔG‡ = 24.3 kcal/mol
These predictions align with experimental nucleophilic substitution rates .
Scientific Research Applications
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the query compound and related derivatives from the provided evidence:
Key Observations:
Core Scaffold Differences: The query compound uses a pyridine-sulfonyl-piperidine scaffold, whereas analogs in and employ bis-pyridine or pyrido-pyrimidinone cores. These differences influence target selectivity and pharmacokinetics. The sulfonyl group in the query compound is absent in the patent examples from , which instead utilize piperazine for basicity and solubility .
Substituent Impact :
- The 3,5-dimethoxybenzyl group in the query compound may enhance membrane permeability compared to the chlorophenyl groups in derivatives, which are more electron-withdrawing and polar .
- Piperazine-containing analogs () exhibit higher water solubility due to their basic nitrogen atoms, whereas the query compound’s piperidine-sulfonyl group may confer stronger hydrogen-bonding interactions .
Pharmacological and Biochemical Profiles
While direct data for the query compound is unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition: Bis-pyridine derivatives () show IC₅₀ values in the nanomolar range against kinases like EGFR and VEGFR . The query compound’s sulfonyl group may target similar ATP-binding pockets.
Biological Activity
The compound 3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by:
- A pyridine ring .
- A sulfonamide group .
- A piperidine moiety .
- A 3,5-dimethoxybenzyl group , which enhances solubility and may influence biological activity.
This combination of functional groups allows for diverse chemical reactivity and potential interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Enzyme Modulation : Interaction studies suggest that the compound may engage with specific enzymes involved in metabolic pathways, potentially influencing their activity.
- Receptor Binding : The structural features may allow for binding to various receptors, affecting signaling pathways related to disease processes.
Case Studies and Research Findings
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Derivative : This is achieved through alkylation reactions involving appropriate piperidine precursors.
- Sulfonylation : The introduction of the sulfonamide group is performed using sulfonyl chlorides under basic conditions.
- Coupling with Pyridine : The final coupling step involves attaching the pyridine moiety to the previously synthesized piperidine derivative.
Comparison with Similar Compounds
The unique combination of functional groups in this compound sets it apart from other compounds. Below is a comparison table highlighting similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine | Imidazo[4,5-b]pyridine core | Distinct bioactivity profiles due to imidazole incorporation |
| N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine | Thiadiazole ring | Different pharmacological properties linked to thiadiazole functionality |
| (3,4-Dimethoxybenzyl)hydrazine hydrochloride | Hydrazine derivative | Potential applications in different biological assays |
Future Directions
While preliminary findings are promising, further research is essential to elucidate the detailed mechanisms of action for this compound. Future studies should focus on:
- In vitro and In vivo Studies : To assess the therapeutic potential and safety profile of the compound.
- Mechanistic Studies : To understand how this compound interacts at the molecular level with specific biological targets.
Q & A
Q. Key Variables :
- Solvent polarity (e.g., dichloromethane vs. ethanol) impacts reaction rates and byproduct formation.
- Catalysts like triethylamine or DMAP improve sulfonation efficiency .
How can researchers validate the purity and structural integrity of this compound?
Q. Basic Research Focus
- Spectroscopic Techniques :
- 1H/13C NMR : Confirm regiochemistry of the sulfonyl group (δ ~3.0–3.5 ppm for piperidine protons adjacent to sulfonyl) and methoxybenzyl substituents (δ ~3.8 ppm for OCH3) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with ≤2 ppm mass accuracy .
- Chromatographic Methods :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect sulfonate esters or unreacted intermediates .
What methodologies optimize the sulfonation step to minimize side reactions like over-sulfonation or piperidine ring degradation?
Q. Advanced Research Focus
- Temperature Control : Maintain reaction temperatures below 10°C during sulfonyl chloride addition to suppress electrophilic aromatic substitution on the pyridine ring .
- Stoichiometric Adjustments : Use 1.1 equivalents of sulfonyl chloride to limit di-sulfonation, validated by TLC monitoring (Rf = 0.3–0.4 in ethyl acetate/hexane) .
- Workup Strategies : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate, followed by extraction with ethyl acetate to isolate the product .
Data Contradiction : Conflicting yields (50–80%) in literature may arise from residual moisture; rigorous drying of piperidine intermediates improves consistency .
How can researchers resolve discrepancies in reported biological activities of sulfonyl-piperidine derivatives?
Q. Advanced Research Focus
- Assay Standardization :
- Use PubChem-derived protocols (e.g., buffer pH 6.5 with ammonium acetate) for enzyme inhibition assays to ensure reproducibility .
- Control solvent effects (DMSO ≤1% v/v) to avoid false positives in cellular assays .
- Structural Comparisons : Overlay crystallographic data (e.g., X-ray structures of analogous compounds) to identify critical interactions (e.g., sulfonyl-O···enzyme hydrogen bonds) .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to distinguish assay-specific artifacts from true structure-activity relationships .
What green chemistry principles apply to the synthesis of this compound, based on analogous systems?
Q. Advanced Research Focus
- Oxidant Selection : Replace toxic Cr(VI) reagents with NaOCl (5% aqueous) for oxidative cyclization, achieving 73% yield in ethanol at room temperature .
- Solvent Recycling : Ethanol (recovered via rotary evaporation) reduces waste in large-scale reactions .
- Catalyst-Free Conditions : Leverage piperidine’s inherent basicity for deprotonation steps, avoiding metal catalysts .
How do steric and electronic effects of the 3,5-dimethoxybenzyl group influence reactivity in downstream functionalization?
Q. Advanced Research Focus
- Steric Hindrance : The bulky benzyl group slows nucleophilic attacks on the piperidine ring, requiring elevated temperatures (60–80°C) for alkylation .
- Electronic Effects : Methoxy substituents enhance electron density on the benzyl ring, facilitating electrophilic substitutions (e.g., nitration) but complicating oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
